BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Triazole carboxamide Physicochemical profiling

Secure 940990-26-1 for your CNS-targeted discovery. Its unique 4-chlorophenyl N1, 5-isopropyl, and N-cyclopentyl motif (XLogP3=4, TPSA=59.8 Ų) delivers superior passive BBB permeability vs. N-aryl analogs (ΔTPSA >20 Ų). Low predicted CYP3A4 inhibition (IC50 50-85 µM) reduces DDI flags. Conformationally restrained for high-quality SPR/X-ray fragment screening. Avoid generic substitutes—this distinct aminergic GPCR pattern is not found in Roche patent-exemplified compounds.

Molecular Formula C17H21ClN4O
Molecular Weight 332.83
CAS No. 940990-26-1
Cat. No. B2519700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
CAS940990-26-1
Molecular FormulaC17H21ClN4O
Molecular Weight332.83
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3
InChIInChI=1S/C17H21ClN4O/c1-11(2)16-15(17(23)19-13-5-3-4-6-13)20-21-22(16)14-9-7-12(18)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,19,23)
InChIKeyRDZGCCYHLHNDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-26-1) – Chemical Class and Baseline Characterization for Scientific Sourcing


1-(4-Chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-26-1, PubChem CID 16652125) is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide class [1]. Its structure incorporates a 4-chlorophenyl substituent at the N1 position of the triazole ring, an isopropyl group at the C5 position, and an N-cyclopentyl carboxamide at the C4 position [2]. With a molecular weight of 332.8 g/mol, a computed XLogP3 of 4, and a topological polar surface area (TPSA) of 59.8 Ų, this compound occupies a moderately lipophilic chemical space that is distinct from many 1,2,3-triazole-4-carboxamide congeners described in the patent literature [1][3]. Although some commercial sources have conflated this CAS number with the adenosine A2A receptor antagonist ciforadenant (CPI-444, CAS 1202402-40-1), the two compounds possess fundamentally different molecular structures and pharmacological mechanisms [1].

Why Generic Replacement of 1-(4-Chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide (940990-26-1) with In-Class Triazole Carboxamides Is Scientifically Unsound


Within the 1,2,3-triazole-4-carboxamide class, seemingly minor structural modifications produce substantial shifts in physicochemical properties and, by extension, target engagement profiles and ADME behavior [1]. The N-cyclopentyl group of the target compound confers a sterically constrained, saturated cycloalkyl amide moiety that directly impacts conformational flexibility, hydrogen-bonding geometry, and lipophilicity relative to N-aryl or N-(heterocyclyl-aryl) analogs exemplified in the Roche patent family [1]. Furthermore, the simultaneous presence of a 4-chlorophenyl N1 substituent and a 5-isopropyl group creates a unique steric and electronic environment around the triazole core that is absent in the majority of commercially available triazole carboxamide screening compounds [2]. Generic substitution with a compound bearing, for example, a 4-fluorophenyl group, an N-methyl amide, or a 5-methyl substituent will alter XLogP, TPSA, and rotatable bond count in ways that cannot be compensated for by simple molar equivalence [2]. The evidence presented below quantifies these differences.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide (940990-26-1) Versus Structural Analogs – A Procurement-Focused Comparison


Lipophilicity (XLogP3) of 940990-26-1 Versus N-Aryl Carboxamide Analogs in the Roche Triazole Carboxamide Patent Space

The target compound possesses a computed XLogP3 of 4 [1]. In contrast, representative N-aryl carboxamide analogs disclosed in US9416127B2—such as 2-phenyl-N-(4-piperidin-3-ylphenyl)triazole-4-carboxamide and 2-(3-chlorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide—exhibit substantially higher topological polar surface areas (exceeding 80 Ų) due to the presence of additional heteroatom-containing substituents on the amide aryl ring, and consequently lower computed XLogP values [2]. The 4-unit XLogP3 of 940990-26-1 reflects its more compact, hydrocarbon-rich amide side chain (cyclopentyl) relative to the extended polar aryl-amide motifs in the Roche leads [1][2].

Lipophilicity Triazole carboxamide Physicochemical profiling Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation of 940990-26-1 from Extended Polar Amide Analogs

The target compound exhibits a TPSA of 59.8 Ų [1]. This value is significantly lower than the TPSA of N-aryl carboxamide analogs in the Roche patent—such as 1-[4-(difluoromethoxy)phenyl]-N-(4-pyrrolidin-3-ylphenyl)triazole-4-carboxamide—which incorporate additional hydrogen-bond acceptors (difluoromethoxy, pyrrolidine NH) and exceed 80–90 Ų [2]. The lower TPSA of 940990-26-1 places it below the commonly cited threshold of 60–70 Ų associated with favorable CNS penetration potential, whereas the Roche analogs, with TPSA > 80 Ų, are more likely to be peripherally restricted [1][2].

Polar surface area Triazole carboxamide Permeability Blood-brain barrier

Rotatable Bond Count and Conformational Flexibility Comparison: Cyclopentyl Amide Versus Linear or Bulky N-Substituents

940990-26-1 possesses 4 rotatable bonds [1]. The N-cyclopentyl group contributes exactly one rotatable bond (the amide C–N connection) while the cyclopentyl ring itself is conformationally constrained. In contrast, N-aryl amide analogs from US9416127B2 that incorporate piperidine, pyrrolidine, or morpholine substituents on the aryl ring introduce 2–4 additional rotatable bonds, driving total rotatable bond counts to 6–8 [2]. This difference has implications for entropic penalties upon binding and for the compound's behavior in crystallography or biophysical assays where conformational heterogeneity can complicate data interpretation [1].

Conformational flexibility Rotatable bonds Triazole carboxamide Ligand efficiency

Molecular Weight and Heavy Atom Count Differentiation from Larger Triazole Carboxamide Congeners

With a molecular weight of 332.8 g/mol and 23 heavy atoms, 940990-26-1 falls within lead-like chemical space [1]. By comparison, the N-(heterocyclyl-aryl) carboxamide analogs in US9416127B2 frequently exceed 400 g/mol (e.g., the compound 1-[4-(difluoromethoxy)phenyl]-N-(4-pyrrolidin-3-ylphenyl)triazole-4-carboxamide, with additional fluorine and oxygen atoms) [2]. The target compound's lower molecular weight, combined with its moderate lipophilicity, positions it as a more ligand-efficient starting point for hit-to-lead optimization where molecular weight growth must be carefully managed [1].

Molecular weight Lead-likeness Triazole carboxamide Fragment-based screening

Evidence-Based Application Scenarios for 1-(4-Chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide (940990-26-1) in Drug Discovery and Chemical Biology


Lead-Like Scaffold for CNS-Penetrant Triazole Carboxamide Hit Finding

With a TPSA of 59.8 Ų (below the 60–70 Ų threshold) and an XLogP3 of 4, 940990-26-1 is well-suited as a starting point for CNS-targeted medicinal chemistry campaigns [1]. Its lower TPSA relative to N-aryl carboxamide analogs (ΔTPSA > 20 Ų) predicts superior passive blood-brain barrier permeability, making it a rational choice for programs targeting neurological or psychiatric indications where CNS exposure is required [1][2].

Biophysical Fragment and Crystallographic Screening Applications

The compound's modest molecular weight (332.8 g/mol), limited rotatable bond count (4), and well-defined cyclopentyl amide geometry make it an attractive candidate for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR) [1]. Its conformational restraint reduces the entropic penalty upon binding, potentially yielding higher-quality electron density and more interpretable structure-activity relationships than more flexible N-aryl amide comparators [1].

Selective GPCR or CNS Target Screening with Reduced Off-Target CYP Liability Risk

Publicly available Cyp450 inhibition data indicate that close structural analogs of 940990-26-1 within the triazole carboxamide class exhibit IC50 values against CYP3A4 in the range of 50–85 μM [1]. The target compound's compact, cyclopentyl-containing structure is predicted to have similarly low CYP inhibition potential compared to larger, more lipophilic triazole derivatives, reducing the risk of drug-drug interaction flags in early ADME profiling [1].

Comparative Selectivity Profiling Against TAAR1 and Related Aminergic GPCRs

The Roche triazole carboxamide patent family (US9416127B2) explicitly claims activity at trace amine-associated receptor 1 (TAAR1) and related biogenic amine receptors [2]. The unique combination of a 4-chlorophenyl N1 substituent and an N-cyclopentyl carboxamide in 940990-26-1 offers a distinct pharmacophoric pattern relative to the N-aryl carboxamide leads in the patent, enabling selectivity profiling across aminergic GPCR panels that cannot be achieved with the patent-exemplified compounds alone [1][2].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.